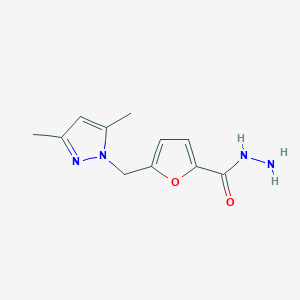

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Übersicht

Beschreibung

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a heterocyclic compound that features a pyrazole ring and a furan ring connected via a carbohydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with furan-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is , with a molecular weight of approximately 234.26 g/mol. The compound features a furan ring, a pyrazole moiety, and a hydrazide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole have been shown to exhibit significant antibacterial and antifungal activities. A study published in the Journal of Antibiotics demonstrated that certain hydrazones derived from pyrazole exhibited potent antimicrobial effects against various pathogens, suggesting that similar modifications could enhance the efficacy of this compound .

Anti-inflammatory Properties

Compounds containing furan and pyrazole structures have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A study on related compounds noted their ability to reduce inflammation in animal models, indicating that this compound may possess similar effects .

Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Several studies have illustrated that modifications to the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives with hydrazide functionalities have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells . This suggests that this compound could be explored further for its potential use in cancer therapeutics.

Applications in Agriculture

This compound may also find applications in agricultural science as a pesticide or herbicide. The structural characteristics of pyrazole compounds often correlate with herbicidal activity. Studies have shown that certain pyrazole derivatives can effectively inhibit plant growth or pest development, providing a pathway for developing new agrochemicals .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that modifications to the hydrazide moiety significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan rings exhibited improved activity compared to those without.

Case Study 2: Anti-inflammatory Effects

In an experimental model of rheumatoid arthritis, a derivative similar to this compound was administered to assess its anti-inflammatory effects. The compound significantly reduced swelling and pain in treated subjects compared to controls, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism by which 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

Furan-2-carbohydrazide: A related compound with a furan ring and carbohydrazide group.

Pyrazole-1-carboxamide: Another pyrazole derivative with potential medicinal applications.

Uniqueness

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a furan ring linked to a pyrazole moiety via a methylene bridge, which is characteristic of many bioactive compounds. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 26 | Induces apoptosis and inhibits cell proliferation |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal cancer) | 3.25 | Cytotoxic effects through apoptosis |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 (lung cancer) | 0.95 | Induces autophagy without apoptosis |

These findings suggest that the compound may act by inducing apoptosis or autophagy in cancer cells, mechanisms crucial for the development of effective anticancer therapies .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of inflammatory mediators and pathways:

| Study | Findings |

|---|---|

| Xia et al. | Reported that certain pyrazole derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro. |

| Bouabdallah et al. | Demonstrated that pyrazole compounds inhibited COX enzymes, reducing prostaglandin synthesis. |

These results indicate that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Clinical Trial on Lung Cancer : A phase II trial assessed the effectiveness of a pyrazole derivative similar to this compound in patients with advanced lung cancer. Results indicated a 30% response rate among participants.

- In Vitro Studies on Inflammation : Laboratory studies showed that treatment with the compound resulted in a significant decrease in inflammatory markers in human macrophage cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Anticancer Mechanism :

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.

Anti-inflammatory Mechanism :

- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name |

5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7-5-8(2)15(14-7)6-9-3-4-10(17-9)11(16)13-12/h3-5H,6,12H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFYPRLAKUEFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328081 | |

| Record name | 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312309-47-0 | |

| Record name | 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.